

A Comparative Guide to the Structural Validation of 2-Butylcyclopentan-1-amine

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Compound of Interest

Compound Name: 2-Butylcyclopentan-1-amine

CAS No.: 1249334-28-8

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For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safe and effective innovation. This guide provides an in-depth, technical comparison of orthogonal analytical techniques for the structural validation of **2-Butylcyclopentan-1-amine**, a chiral cyclic amine. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, presenting a self-validating workflow designed for scientific rigor. The methodologies and comparative data herein are grounded in established principles and spectral data from analogous structures, offering a robust framework for the characterization of this and similar molecules.

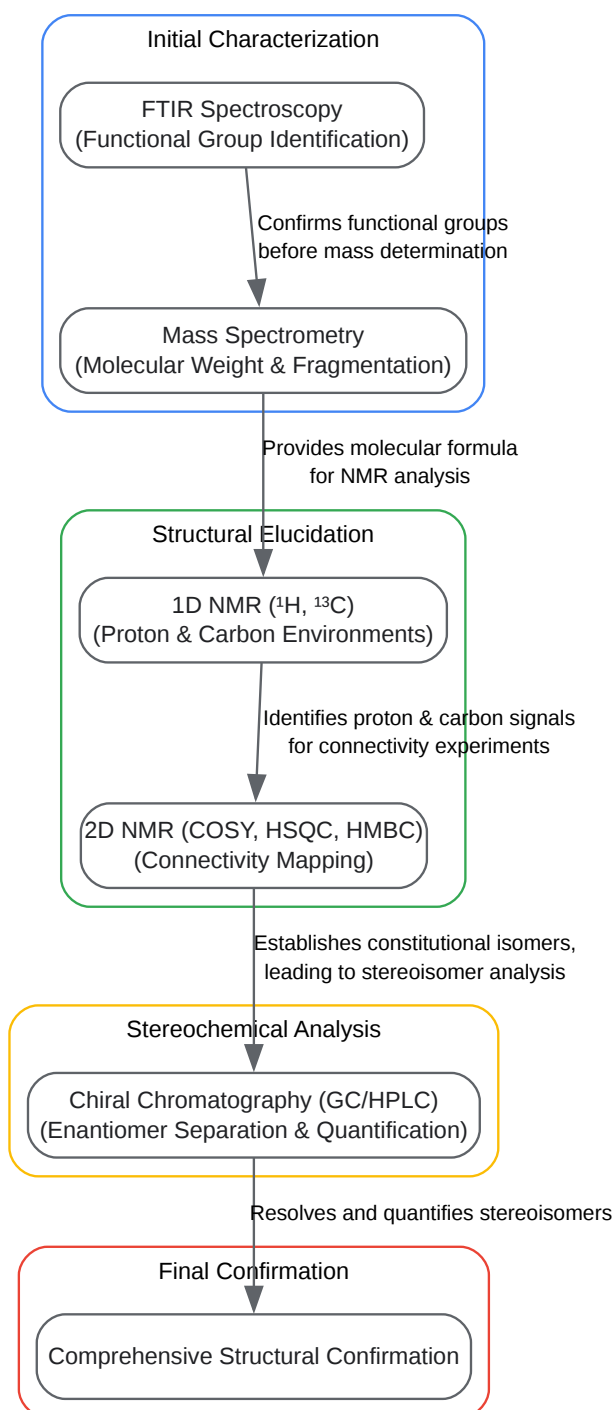
Introduction to 2-Butylcyclopentan-1-amine

2-Butylcyclopentan-1-amine is a nine-carbon primary amine featuring a cyclopentyl ring substituted with a butyl group. The presence of two chiral centers at the C1 (amine attachment) and C2 (butyl attachment) positions gives rise to four possible stereoisomers (two pairs of enantiomers). The distinct spatial arrangements of these isomers can lead to significant differences in pharmacological activity and toxicological profiles, making stereochemical confirmation as critical as constitutional verification.

This guide will systematically address the validation of **2-Butylcyclopentan-1-amine**'s structure through a multi-technique approach, ensuring a comprehensive and trustworthy characterization.

The Integrated Workflow for Structural Validation

A hierarchical approach is employed for the structural validation of **2-Butylcyclopentan-1-amine**. This workflow begins with fundamental techniques to confirm the presence of key functional groups and determine the molecular mass, followed by advanced spectroscopic methods to establish connectivity and stereochemistry. Chromatographic techniques are then utilized to resolve and quantify the stereoisomers.



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Caption: Integrated workflow for the structural validation of **2-Butylcyclopentan-1-amine**.

Part 1: Functional Group and Molecular Weight Determination

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy serves as the initial, rapid assessment for the presence of the primary amine and alkyl functionalities. For a primary amine, we expect to see characteristic N-H stretching and bending vibrations. The absence of signals for other functional groups (e.g., carbonyl, hydroxyl) is equally informative.^{[1][2][3][4]}

Predicted FTIR Data for **2-Butylcyclopentan-1-amine**:

Wavenumber (cm ⁻¹)	Vibration Type	Expected Appearance	Rationale
3300-3500	N-H Stretch (primary amine)	Two distinct peaks	Asymmetric and symmetric stretching modes of the -NH ₂ group. ^{[1][2]}
2850-2960	C-H Stretch (alkane)	Strong, sharp peaks	Stretching of C-H bonds in the butyl chain and cyclopentyl ring. ^{[4][5]}
1580-1650	N-H Bend (primary amine)	Medium intensity peak	Scissoring vibration of the -NH ₂ group. ^{[1][2]}
1450-1470	C-H Bend (alkane)	Medium intensity peak	Bending vibrations of CH ₂ and CH ₃ groups. ^[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a single drop of neat **2-Butylcyclopentan-1-amine** onto the ATR crystal.
- **Data Acquisition:** Collect the spectrum over a range of 4000-400 cm⁻¹.

- Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
- Data Analysis: Identify and label the key absorption bands corresponding to the expected functional groups.

Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For **2-Butylcyclopentan-1-amine** (C₉H₁₉N), the nominal molecular weight is 141 g/mol. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which serves as a primary validation point.^{[6][7][8]}

Predicted Mass Spectrum Fragmentation for **2-Butylcyclopentan-1-amine**:

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.^{[6][7][8][9]}

m/z	Proposed Fragment	Rationale
141	[C ₉ H ₁₉ N] ^{+•}	Molecular Ion (M ^{+•})
98	[M - C ₃ H ₇] ⁺	α-cleavage with loss of a propyl radical from the butyl chain.
84	[M - C ₄ H ₉] ⁺	α-cleavage with loss of the butyl radical.
70	[C ₅ H ₁₀] ⁺	Loss of the butyl group and the amine.
56	[C ₄ H ₈] ⁺	Further fragmentation of the cyclopentyl ring.
44	[CH ₂ =NH ₂] ⁺	Cleavage of the bond between C1 and C2 of the cyclopentyl ring.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Inject a dilute solution of the compound in a volatile solvent (e.g., methanol) into the gas chromatograph coupled to the mass spectrometer (GC-MS).
- Ionization: Use a standard electron energy of 70 eV for ionization.
- Mass Analysis: Scan a mass range of m/z 30-200.
- Data Analysis: Identify the molecular ion peak and rationalize the major fragment ions based on known amine and cycloalkane fragmentation pathways.[\[7\]](#)[\[9\]](#)[\[10\]](#)

Part 2: Connectivity and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Authoritative Grounding: NMR spectroscopy is the most powerful tool for elucidating the complete carbon and proton framework of a molecule. A combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assign all atoms and their connectivity.[\[11\]](#)[\[12\]](#)

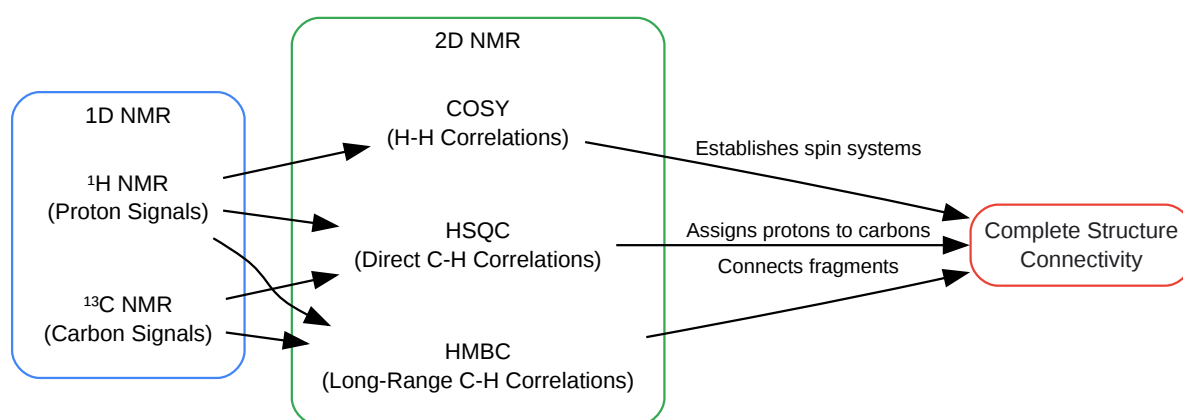
Predicted ^1H and ^{13}C NMR Chemical Shifts for **2-Butylcyclopentan-1-amine** (in CDCl_3):

Note: Due to the presence of stereoisomers, the actual spectrum will be more complex than this simplified prediction. The chemical shifts are estimated based on data for n-butylcyclopentane and cyclopentylamine.[\[2\]](#)[\[5\]](#)[\[13\]](#)[\[14\]](#)

Atom Position	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)
C1-H	~2.5-3.0	~55-60
C2-H	~1.8-2.2	~45-50
Cyclopentyl CH_2	~1.2-1.8	~25-35
Butyl CH_2	~1.1-1.5	~20-30
Butyl CH_3	~0.9	~14
NH_2	~1.0-2.0 (broad)	-

Experimental Protocols for NMR Spectroscopy:

- Sample Preparation: Dissolve ~10 mg of **2-Butylcyclopentan-1-amine** in ~0.7 mL of deuterated chloroform (CDCl₃).
- ¹H NMR: Acquire a standard proton spectrum.
- ¹³C NMR: Acquire a proton-decoupled carbon spectrum.
- COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, helping to trace the connectivity through the butyl chain and around the cyclopentyl ring.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the butyl group to the cyclopentyl ring and identifying quaternary carbons if present.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)



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Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.

Chiral Chromatography

Expertise & Experience: Given the presence of two chiral centers, separating the resulting stereoisomers is paramount. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. The selection between HPLC and GC often depends on the volatility and thermal stability of the analyte. For a relatively small molecule like **2-Butylcyclopentan-1-amine**, GC is a viable option, often after derivatization to improve peak shape and volatility.[19][20] Chiral HPLC on polysaccharide-based columns is also a powerful and widely used alternative for amine separation.[21][22][23][24][25]

Comparative Analysis of Chiral Separation Techniques:

Technique	Stationary Phase	Mobile Phase/Carrier Gas	Derivatization	Pros	Cons
Chiral HPLC	Polysaccharide-based (e.g., Chiralpak®)	Hexane/Alcohol +/- additive	Not always required	Broad applicability, robust.[21][22][23][24][25]	Higher solvent consumption.
Chiral GC	Cyclodextrin-based	Helium or Hydrogen	Often required (e.g., trifluoroacetylation)	High resolution, fast analysis.[19][20]	Derivatization adds a step, potential for thermal degradation.

Experimental Protocol: Chiral GC-FID

- Derivatization: React **2-Butylcyclopentan-1-amine** with trifluoroacetic anhydride to form the corresponding amide. This increases volatility and improves chromatographic performance. [26]
- Instrumentation: Use a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase) and a Flame Ionization Detector (FID).

- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 100 °C, ramp to 180 °C at 5 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
 - Detector Temperature: 250 °C
- Data Analysis: The four stereoisomers should resolve into distinct peaks. The relative peak areas can be used to determine the isomeric ratio.

Conclusion

The structural validation of **2-Butylcyclopentan-1-amine** requires a synergistic application of multiple analytical techniques. FTIR and Mass Spectrometry provide foundational evidence of the correct functional groups and molecular weight. A full suite of 1D and 2D NMR experiments is indispensable for establishing the precise atomic connectivity. Finally, chiral chromatography is essential for the separation and quantification of the individual stereoisomers. This comprehensive, self-validating workflow ensures the highest degree of confidence in the structure of this and other complex chiral molecules, a critical requirement in the fields of chemical research and drug development.

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